molecular formula C19H26N2O4Si B12843504 ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate

ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate

Cat. No.: B12843504
M. Wt: 374.5 g/mol
InChI Key: FTIBJZZYQYWDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.

    Introduction of Functional Groups: The cyano, methoxy, and ethoxy groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other functionalization reactions.

    Protection and Deprotection Steps: The trimethylsilyl group is often used as a protecting group for hydroxyl functionalities during the synthesis and can be removed under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or lead compound in medicinal chemistry.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-1H-indole-2-carboxylate: Lacks the methoxy and trimethylsilyl groups.

    4-Methoxy-1H-indole-2-carboxylate: Lacks the cyano and trimethylsilyl groups.

    1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate: Lacks the cyano and methoxy groups.

Uniqueness

Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. The presence of the trimethylsilyl group can also enhance the compound’s stability and solubility.

Properties

Molecular Formula

C19H26N2O4Si

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 5-cyano-4-methoxy-1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate

InChI

InChI=1S/C19H26N2O4Si/c1-6-25-19(22)17-11-15-16(8-7-14(12-20)18(15)23-2)21(17)13-24-9-10-26(3,4)5/h7-8,11H,6,9-10,13H2,1-5H3

InChI Key

FTIBJZZYQYWDDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1COCC[Si](C)(C)C)C=CC(=C2OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.